![molecular formula C14H20N2O B2623141 3-phenyl-N-piperidin-4-ylpropanamide CAS No. 954575-19-0](/img/structure/B2623141.png)
3-phenyl-N-piperidin-4-ylpropanamide
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Overview
Description
3-phenyl-N-piperidin-4-ylpropanamide is a biochemical used for proteomics research . Its molecular formula is C14H20N2O and it has a molecular weight of 232.32 .
Molecular Structure Analysis
The molecular structure of 3-phenyl-N-piperidin-4-ylpropanamide consists of a piperidine ring attached to a phenyl group and a propanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-phenyl-N-piperidin-4-ylpropanamide, such as its melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as 3-phenyl-N-(piperidin-4-yl)propanamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines have been extensively studied .
Analgesics
3-Phenyl-N-(piperidin-4-yl)propanamide is a thermal degradant and major urinary metabolite of the opioid analgesic, fentanyl . It is used in the production of analgesics .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-phenyl-N-(piperidin-4-yl)propanamide, is an important task of modern organic chemistry .
Inhibition of PARP 1 and 2
Compounds similar to 3-phenyl-N-(piperidin-4-yl)propanamide have shown excellent inhibition of PARP 1 and 2, which are proteins involved in DNA repair . This makes them potential candidates for cancer treatment .
Antibacterial Activity
Piperidine derivatives have shown antibacterial activity . Docking simulations of piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .
Research and Forensic Applications
3-Phenyl-N-(piperidin-4-yl)propanamide is used for research and forensic applications . It is often used as a reference standard for analytical development, method validation, and stability and release testing .
Mechanism of Action
Target of Action
The primary target of 3-phenyl-N-(piperidin-4-yl)propanamide It is a major urinary metabolite of the opioid analgesic, fentanyl , suggesting that it may interact with opioid receptors in the body.
Pharmacokinetics
The ADME properties of 3-phenyl-N-(piperidin-4-yl)propanamide It is known to be a major urinary metabolite of fentanyl , suggesting it is excreted in the urine after metabolism
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-phenyl-N-(piperidin-4-yl)propanamide It is known to be a thermal degradant , suggesting that heat could potentially affect its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-N-piperidin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAIZXVZZXCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(piperidin-4-yl)propanamide |
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